N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide
Description
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide is a pyridine-based compound featuring a picolinamide backbone substituted with a pyrrol-1-yl group at the 4-position and a pyridin-3-ylmethylamine moiety at the amide nitrogen. This structure combines aromatic heterocycles (pyridine and pyrrole) with an amide linker, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-pyrrol-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(19-12-13-4-3-6-17-11-13)15-10-14(5-7-18-15)20-8-1-2-9-20/h1-11H,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWXUWKVSCGPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropicolinamide with pyridin-3-ylmethanol in the presence of a base to form the intermediate, which is then reacted with pyrrole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine and pyrrole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activities.
Industry: May be used in the development of new materials or as a catalyst in various chemical reactions
Mechanism of Action
The exact mechanism of action for N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in various biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Research Implications and Gaps
While the Catalog of Pyridine Compounds (2017) provides structural and commercial data, pharmacological or thermodynamic studies (e.g., binding affinity, solubility) for the target compound and its analogs are absent. Future research should prioritize:
In vitro assays comparing the target’s kinase inhibition profile with chloropyridine analogs.
Solubility studies to assess the impact of pyrrole vs. pyrrolidine substituents.
Synthetic optimization to reduce costs, given the high prices of catalogued analogs.
Biological Activity
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Structural Overview
This compound features a complex structure comprising pyridine and pyrrole rings, which contribute to its reactivity and biological interactions. The unique arrangement of these rings influences its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Preliminary studies have shown effectiveness in inhibiting both gram-positive and gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Initial findings suggest that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies have demonstrated that this compound can target specific pathways involved in tumor growth, making it a valuable subject for further research in cancer therapy.
The mechanism of action involves the compound's ability to interact with specific molecular targets, including enzymes and receptors. By binding to these targets, it can modulate their activity, leading to various biological effects such as the inhibition of enzymatic activity or modulation of signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key similarities and differences:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)picolinamide | Similar pyridine and pyrrole rings | Different reactivity patterns |
| N-(quinolin-2-yl)-4-(1H-pyrrol-1-yl)picolinamide | Quinoline instead of pyridine | Potentially different biological activities |
| N-(isoquinolin-1-yl)-4-(1H-pyrrol-1-yl)picolinamide | Isoquinoline structure | Unique interaction profiles with enzymes |
This comparison highlights how the specific structural configuration of this compound imparts distinct chemical and biological properties compared to related compounds.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its effectiveness in targeting tumor cells.
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound activates apoptotic pathways in cancer cells, providing insights into how it may be utilized in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
